molecular formula C18H16ClFN2O4S2 B11572690 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11572690
M. Wt: 442.9 g/mol
InChI Key: JKQSAVDNEINSSR-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H16ClFN2O4S2

Molecular Weight

442.9 g/mol

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H16ClFN2O4S2/c19-14-5-3-6-15(20)13(14)11-27-9-8-21-17(23)10-22-18(24)12-4-1-2-7-16(12)28(22,25)26/h1-7H,8-11H2,(H,21,23)

InChI Key

JKQSAVDNEINSSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCSCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps:

    Preparation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using thionyl chloride.

    Formation of 2-Chloro-6-fluorobenzyl sulfide: The 2-chloro-6-fluorobenzyl chloride is reacted with sodium sulfide to form the corresponding sulfide.

    Synthesis of Benzisothiazole Derivative: The benzisothiazole ring is synthesized through the reaction of o-aminothiophenol with chloroacetic acid, followed by oxidation.

    Coupling Reaction: The final step involves coupling the benzisothiazole derivative with the 2-chloro-6-fluorobenzyl sulfide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group in the benzisothiazole ring, converting it to an amine.

    Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfanyl and benzisothiazole groups.

    Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its benzisothiazole ring, which can mimic natural substrates or inhibitors. The chlorofluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
  • N-{2-[(2-Fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Uniqueness

N-{2-[(2-Chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its stability and binding properties compared to similar compounds with only one halogen substituent.

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